molecular formula C14H9Cl2N3O2 B5529485 5-[(2,4-Dichlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole

5-[(2,4-Dichlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B5529485
M. Wt: 322.1 g/mol
InChI Key: ZBMOZNKPISYCMR-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a pyridine ring, and a dichlorophenoxy group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenol with pyridine-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-[(2,4-Dichlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit the activity of enoyl-[acyl-carrier-protein] reductase, an enzyme involved in fatty acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dichlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2/c15-9-4-5-12(10(16)7-9)20-8-13-18-14(19-21-13)11-3-1-2-6-17-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMOZNKPISYCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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